11,12-Dibromo-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene
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Overview
Description
11,12-Dibromo-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[142114,702,1503,809,14]icosa-5,9,11,13,17-pentaene is a complex organic compound characterized by its multiple bromine and chlorine substitutions on a hexacyclic framework
Preparation Methods
The synthesis of 11,12-Dibromo-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene involves multiple steps, typically starting with the preparation of the hexacyclic core. This core is then subjected to bromination and chlorination reactions under controlled conditions to achieve the desired substitution pattern. Industrial production methods may involve the use of specialized reactors and catalysts to optimize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where bromine or chlorine atoms are replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles such as amines or thiols.
Scientific Research Applications
11,12-Dibromo-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other halogenated polycyclic compounds, such as:
5,6-Diiodo-1H-benzotriazole: Known for its biological activity and potential as a kinase inhibitor.
1,3-Dibromo-5,5-dimethylhydantoin: Used in organic synthesis for the preparation of α-bromo ketones.
1,6,7,12-Tetrachloroperylene: Utilized in the synthesis of photoactive materials.
Compared to these compounds, 11,12-Dibromo-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene is unique due to its extensive halogenation and complex hexacyclic structure, which may confer distinct chemical and biological properties.
Properties
CAS No. |
67102-98-1 |
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Molecular Formula |
C20H6Br2Cl12 |
Molecular Weight |
831.5 g/mol |
IUPAC Name |
11,12-dibromo-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene |
InChI |
InChI=1S/C20H6Br2Cl12/c21-5-1-3-4(2-6(5)22)8-10(18(30)14(26)12(24)16(8,28)20(18,33)34)9-7(3)15(27)11(23)13(25)17(9,29)19(15,31)32/h1-2,7-10H |
InChI Key |
KHPUTZCTTORBDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C3C(C4C(C2=CC(=C1Br)Br)C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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